

# Application Note: Comprehensive Characterization of 7-Bromo-4-fluorobenzofuran

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## Compound of Interest

Compound Name: *7-Bromo-4-fluorobenzofuran*

Cat. No.: *B1291635*

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For: Researchers, scientists, and drug development professionals.

## Introduction

**7-Bromo-4-fluorobenzofuran** is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. As a substituted benzofuran, it belongs to a class of molecules recognized for a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties<sup>[1][2]</sup>. The precise substitution of bromine and fluorine atoms on the benzofuran scaffold can significantly influence its physicochemical properties and biological interactions, making it a valuable building block in drug discovery and organic electronics.

The rigorous and unambiguous characterization of **7-Bromo-4-fluorobenzofuran** is paramount to ensure the reliability and reproducibility of research and development outcomes. In-depth analytical verification confirms the chemical identity, purity, and structural integrity of the molecule, which are critical prerequisites for its use in further synthetic applications or biological assays. This application note provides a comprehensive guide to the essential analytical techniques for the thorough characterization of **7-Bromo-4-fluorobenzofuran**, offering detailed protocols and insights into data interpretation.

## Molecular Structure and Physicochemical Properties

A foundational step in the characterization of any chemical entity is the confirmation of its basic physical and chemical properties. For **7-Bromo-4-fluorobenzofuran**, these are summarized in the table below.

Property	Value	Source
Chemical Formula	C <sub>8</sub> H <sub>4</sub> BrFO	[3]
Molecular Weight	215.02 g/mol	[3]
CAS Number	253429-31-1	[3]
Appearance	White to off-white solid	[3]
Purity (by NMR)	≥97.0%	[3]
Storage Conditions	Sealed in dry, 2-8°C	

## Chromatographic Purity and Separation

Chromatographic techniques are indispensable for assessing the purity of **7-Bromo-4-fluorobenzofuran** and for its separation from potential impurities, starting materials, or side products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most pertinent methods.

## High-Performance Liquid Chromatography (HPLC)

HPLC coupled with UV detection is a robust method for quantifying the purity of non-volatile organic compounds. For benzofuran derivatives, reversed-phase chromatography is typically the method of choice.

- Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable.
- Sample Preparation: Accurately weigh approximately 10 mg of **7-Bromo-4-fluorobenzofuran** and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute with the mobile phase to a working concentration of approximately 0.1 mg/mL. Filter the final solution through a 0.45 µm syringe filter before injection.

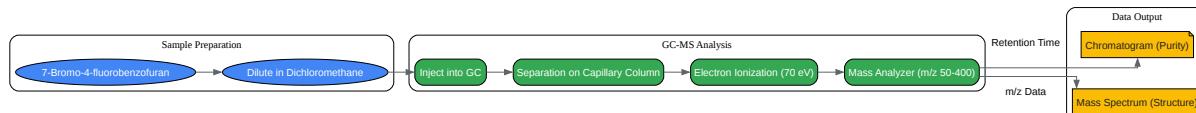
- Chromatographic Conditions:
  - Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may require optimization.
  - Flow Rate: 1.0 mL/min.
  - Column Temperature: 30°C.
  - Detection Wavelength: Benzofurans typically exhibit strong UV absorbance. A wavelength of 254 nm is a good starting point, with further optimization based on the UV-Vis spectrum.
  - Injection Volume: 10 µL.
- Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

## Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds, providing both separation and structural information. It is particularly useful for identifying and quantifying impurities in the sample.

- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source. A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is recommended.
- Sample Preparation: Prepare a dilute solution of **7-Bromo-4-fluorobenzofuran** in a volatile organic solvent such as dichloromethane or ethyl acetate (e.g., 100 µg/mL).
- GC Conditions:
  - Injector Temperature: 250°C.
  - Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
  - Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

- Injection Mode: Split (e.g., 50:1 split ratio).
- MS Conditions:
  - Ion Source Temperature: 230°C.
  - Ionization Energy: 70 eV.
  - Mass Range: Scan from m/z 50 to 400.
- Data Interpretation: The retention time of the main peak provides a measure of the compound's volatility and interaction with the stationary phase. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns that can be used to confirm the structure. The presence of bromine will be indicated by the isotopic pattern of the molecular ion (M+ and M+2 peaks of nearly equal intensity).



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Caption: Workflow for GC-MS analysis of **7-Bromo-4-fluorobenzofuran**.

## Spectroscopic Structural Elucidation

Spectroscopic techniques are essential for the definitive confirmation of the molecular structure of **7-Bromo-4-fluorobenzofuran**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For **7-Bromo-4-fluorobenzofuran**,  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$  NMR are all highly informative.

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a standard 5 mm NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
- Data Acquisition:
  - $^1\text{H}$  NMR: Acquire a standard proton spectrum. Expected signals will be in the aromatic region (approximately 7.0-8.0 ppm). The coupling patterns (doublets, triplets, doublets of doublets) will be crucial for assigning the positions of the protons on the benzofuran ring system.
  - $^{13}\text{C}$  NMR: Acquire a proton-decoupled carbon spectrum. This will provide information on the number of unique carbon environments. The presence of the C-F and C-Br bonds will influence the chemical shifts of the attached carbons.
  - $^{19}\text{F}$  NMR: A proton-decoupled fluorine spectrum will show a singlet, confirming the presence of a single fluorine environment.
- Expected Spectral Features:
  - $^1\text{H}$  NMR: Four distinct signals in the aromatic region are expected. The protons on the furan ring will likely appear at different chemical shifts from those on the benzene ring.
  - $^{13}\text{C}$  NMR: Eight distinct signals are expected for the eight carbon atoms in the molecule. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.
  - $^{19}\text{F}$  NMR: A single resonance, the chemical shift of which is characteristic of an aryl fluoride.

## Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition.

- Instrumentation: An electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer.
- Sample Preparation: Prepare a dilute solution of the sample (1-10  $\mu\text{g/mL}$ ) in a suitable solvent such as acetonitrile or methanol.
- Analysis: Infuse the sample solution directly into the ESI source in positive ion mode.
- Data Interpretation: The primary objective is to observe the protonated molecular ion  $[\text{M}+\text{H}]^+$ . The measured mass-to-charge ratio ( $m/z$ ) should be compared to the calculated exact mass of  $\text{C}_8\text{H}_5\text{BrFO}^+$ . The presence of bromine will be confirmed by the characteristic isotopic pattern of two peaks separated by approximately 2  $m/z$  units with nearly equal intensity.

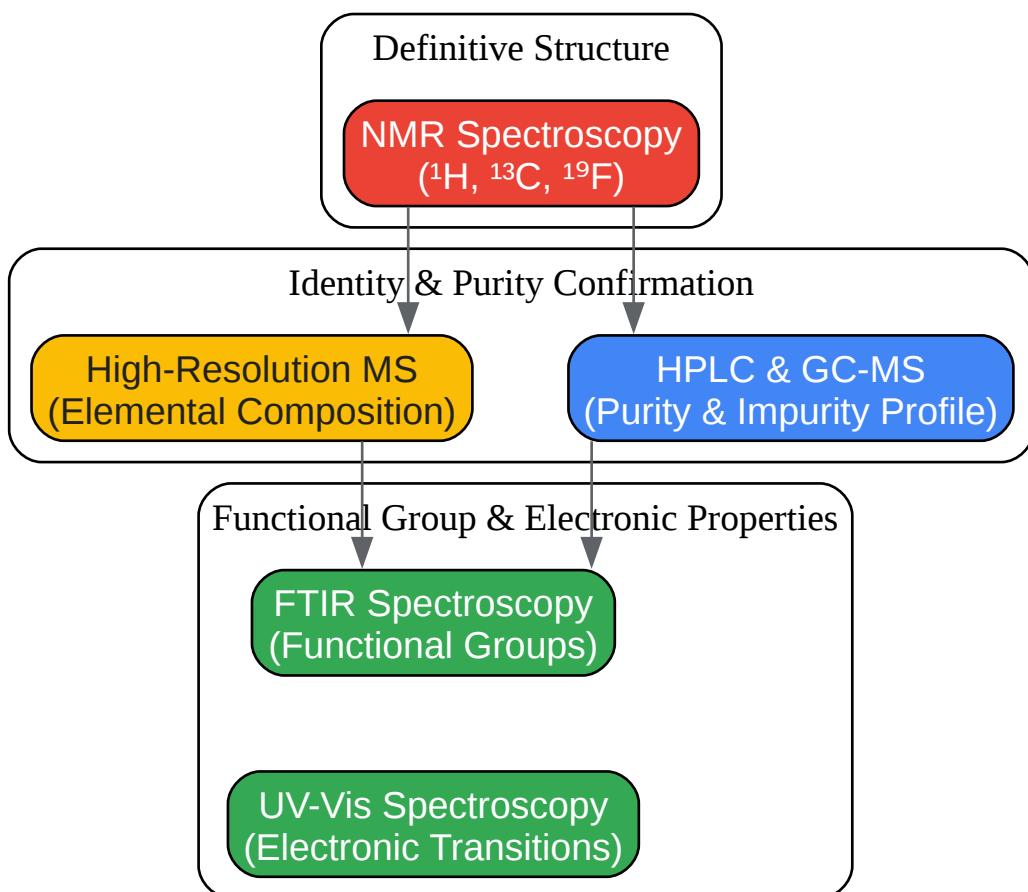
Ion	Calculated Exact Mass	Observed $m/z$
$[\text{C}_8\text{H}_4^{79}\text{BrFO}+\text{H}]^+$	214.9553	To be determined experimentally
$[\text{C}_8\text{H}_4^{81}\text{BrFO}+\text{H}]^+$	216.9532	To be determined experimentally

## Infrared (IR) and UV-Visible Spectroscopy

These techniques provide valuable information about the functional groups present and the electronic structure of the molecule.

- Instrumentation: An FTIR spectrometer, typically using an attenuated total reflectance (ATR) accessory for solid samples.
- Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
- Data Acquisition: A spectrum is typically acquired from 4000 to 400  $\text{cm}^{-1}$ .
- Expected Absorptions:

- Aromatic C-H stretching: ~3100-3000 cm<sup>-1</sup>
- Aromatic C=C stretching: ~1600-1450 cm<sup>-1</sup>
- C-O-C stretching (furan ring): ~1250-1050 cm<sup>-1</sup>
- C-F stretching: ~1250-1000 cm<sup>-1</sup>
- C-Br stretching: ~600-500 cm<sup>-1</sup>
- Instrumentation: A dual-beam UV-Vis spectrophotometer.
- Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or acetonitrile). The concentration should be adjusted to yield a maximum absorbance between 0.5 and 1.5.
- Data Acquisition: Scan the sample from 200 to 400 nm.
- Expected Spectrum: The benzofuran chromophore is expected to show characteristic absorption maxima ( $\lambda_{\text{max}}$ ) in the UV region, typically between 240 and 300 nm.



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Caption: Hierarchy of analytical techniques for structural elucidation.

## Conclusion

The comprehensive characterization of **7-Bromo-4-fluorobenzofuran** requires a multi-technique approach. Chromatographic methods such as HPLC and GC-MS are essential for establishing purity, while a combination of NMR spectroscopy and high-resolution mass spectrometry provides definitive structural confirmation and elemental composition. FTIR and UV-Vis spectroscopy offer complementary information about functional groups and electronic properties. By employing the protocols outlined in this application note, researchers, scientists, and drug development professionals can ensure the quality and integrity of their materials, leading to more reliable and reproducible scientific outcomes.

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